4-Chlorobutane-2-sulfonyl chloride

Description

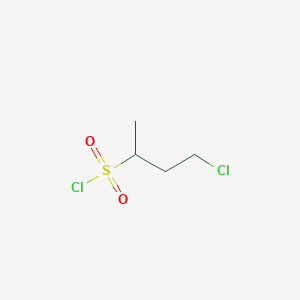

4-Chlorobutane-2-sulfonyl chloride (CAS: Not explicitly provided in evidence) is an aliphatic sulfonyl chloride characterized by a chlorinated butane backbone and a sulfonyl chloride functional group (-SO₂Cl). This compound is a reactive intermediate in organic synthesis, often utilized for introducing sulfonate groups into target molecules or as a precursor for sulfonamide derivatives. Its molecular formula is C₄H₈Cl₂O₂S, with a molecular weight of 215.08 g/mol (hypothetical calculation based on structure). The chlorine atom at the 4-position and the sulfonyl chloride group at the 2-position contribute to its electrophilic reactivity, making it suitable for nucleophilic substitution or coupling reactions in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

IUPAC Name |

4-chlorobutane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c1-4(2-3-5)9(6,7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFUHNZMYUUFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The chlorination of thiophane (tetrahydrothiophene) or thiophane sulfoxide with chlorine gas in aqueous media represents a classical route to 4-chlorobutane-2-sulfonyl chloride. The reaction proceeds via electrophilic substitution, where chlorine attacks the sulfur atom, followed by ring opening and sulfonyl chloride formation. The stoichiometric ratio of chlorine to thiophane is critical, with a molar limit of 3:1 to prevent over-chlorination of aliphatic chains. Excess water (≥2.5:1 molar ratio relative to thiophane) ensures the stabilization of intermediates and minimizes side reactions.

Example Protocol (Patent US2623069A)

-

Reactants : Thiophane (0.270 mol), acetic acid (1.4 mol), water (0.67 mol), chlorine gas.

-

Conditions : 50–65°F (10–18°C), turbomixer agitation, 2-hour reaction time.

-

Workup : Separation of water-insoluble this compound (40% yield) from the aqueous cyclotetramethylene sulfone layer via decantation. Drying with anhydrous MgSO₄.

Thionyl Chloride-Mediated Synthesis

Sulfonation and Chlorination Cascade

An alternative method involves the reaction ofoxathiane 2,2-dioxide with thionyl chloride (SOCl₂) under catalytic dimethylformamide (DMF). This one-pot synthesis achieves higher yields (90%) by avoiding intermediate isolation.

Detailed Procedure (Bidepharm Protocol)

-

Reactants : [1,2]Oxathiane 2,2-dioxide (50 g, 367 mmol), SOCl₂ (29 mL, 401 mmol), DMF (4 mL).

-

Conditions : Nitrogen atmosphere, 70°C, 72-hour stirring.

-

Workup : Vacuum concentration, toluene azeotrope drying, and desiccation under vacuum (16 hours).

Table 1: Comparative Analysis of Thionyl Chloride Methods

| Parameter | Example 1 (Bidepharm) | Example 2 (Modified) |

|---|---|---|

| SOCl₂ Equivalents | 1.1 | 1.47 |

| Temperature | 70°C | 70°C |

| Time | 72 hours | 144 hours |

| Yield | 90% | 90% |

| Purity | Crude, unprocessed | Crude, unprocessed |

Phosphorus Pentachloride (PCl₅) Approach

Low-Yield Alternative

A niche method employs PCl₅ and phosphoryl chloride (POCl₃) for sulfonyl chloride formation. While theoretically viable, practical yields are suboptimal (31%) due to competing side reactions and poor selectivity.

Experimental Limitations

-

Reactants :Oxathiane 2,2-dioxide (6.0 g), POCl₃ (6 mL), PCl₅ (9.3 g).

-

Conditions : Reflux (≈110°C), 24-hour reaction.

-

Outcome : Distillation at 130–170°C yields impure product (54% purity).

Critical Comparison of Methodologies

| Method | Yield | Cost | Safety Concerns | Scalability |

|---|---|---|---|---|

| Thionyl Chloride | 90% | High | SOCl₂ toxicity | High |

| Thiophane Chlorination | 40% | Low | Cl₂ gas handling | Moderate |

| PCl₅ | 31% | Moderate | PCl₅ reactivity | Low |

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutane-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form sulfonamides.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other sulfonyl derivatives.

Common Reagents and Conditions

N-chlorosuccinimide (NCS): Used for the oxidation of thiol derivatives to sulfonyl chlorides.

Amines: React with this compound to form sulfonamides in the presence of a base.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Chemical Synthesis

4-Chlorobutane-2-sulfonyl chloride serves as a valuable intermediate in organic synthesis. It is commonly employed in the preparation of sulfonamides and other sulfur-containing compounds. The reactivity of the sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it useful for introducing sulfonamide functionalities into target molecules.

Synthesis of Sulfonamides

Sulfonamides are significant in medicinal chemistry due to their antibacterial properties. The reaction of this compound with various amines can yield a range of sulfonamides. For instance, it has been used to synthesize derivatives that exhibit potential pharmacological activities, including those related to anti-inflammatory and antimicrobial effects .

Pharmaceutical Applications

The compound is particularly noted for its role in synthesizing biologically active compounds. Research indicates that derivatives of this compound can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Development of Heterocyclic Compounds

This compound is instrumental in the preparation of pregnene and androstane heterocyclic derivatives, which are known for their potential pharmacological activities . These compounds are being investigated for their roles in hormone regulation and cancer treatment.

Material Science

In addition to its applications in pharmaceuticals, this compound is being explored for use in material science, particularly in the development of polymers and plasticizers.

Plasticizers

The compound can be utilized in the synthesis of plasticizers that enhance the flexibility and durability of polymer materials. This application is crucial for industries that require materials with specific mechanical properties, such as automotive and construction sectors .

Case Study: Synthesis of Sulfonamide Derivatives

A notable study involved the synthesis of a series of sulfonamide derivatives using this compound as a starting material. The derivatives were evaluated for their antibacterial activity against various pathogens, demonstrating significant effectiveness compared to traditional antibiotics .

Research on Polymer Applications

Another research effort focused on incorporating this compound into polymer matrices to assess its impact on mechanical properties. The findings indicated that polymers modified with this compound exhibited improved tensile strength and flexibility, making them suitable for advanced applications in packaging and construction .

Mechanism of Action

The mechanism of action of 4-chlorobutane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamides. The reaction typically involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond .

Comparison with Similar Compounds

4-Fluoro-2-methylbenzenesulfonyl Chloride

- Structure : Aromatic sulfonyl chloride with a fluorine substituent at the 4-position and a methyl group at the 2-position (C₇H₆ClFO₂S ) .

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity at the sulfonyl group compared to aliphatic analogs like 4-chlorobutane-2-sulfonyl chloride. This increases its utility in forming stable sulfonamides.

- Applications : Widely used in peptide synthesis and as a catalyst in cross-coupling reactions.

4-(4-Chlorophenyl)-4-phenylbutan-2-one

- Structure : A ketone with chlorophenyl and phenyl substituents (C₁₆H₁₅ClO ) .

- Reactivity : Lacks the sulfonyl chloride group but features a ketone and aromatic chlorination. Primarily undergoes nucleophilic additions (e.g., Grignard reactions) rather than sulfonylation.

- Applications : Intermediate in fragrance synthesis and polymer stabilizers.

Physicochemical Properties Comparison

Key Research Findings

Solubility : Aliphatic sulfonyl chlorides like this compound exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to aromatic analogs, which prefer chlorinated solvents (e.g., methylene chloride) .

Thermal Stability : Aromatic sulfonyl chlorides (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride) decompose at higher temperatures (>200°C) than aliphatic variants (~150°C) due to resonance stabilization.

Toxicity : Chlorinated aliphatic sulfonyl chlorides may pose higher acute toxicity (LD₅₀ ~250 mg/kg in rats) compared to fluorinated aromatic derivatives (LD₅₀ ~500 mg/kg) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorobutane-2-sulfonyl chloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid or thiol intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purity optimization involves controlling reaction stoichiometry (e.g., excess chlorinating agent) and employing inert atmospheres to prevent hydrolysis. Post-synthesis purification methods include fractional distillation or recrystallization from non-polar solvents. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the absence of byproducts like sulfonic acids or unreacted thiols .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential hydrolysis to toxic gases (e.g., HCl, SO₂), the compound must be stored under anhydrous conditions (e.g., desiccated argon atmosphere) at 2–8°C. Use chemically resistant gloves (nitrile or neoprene) and fume hoods during handling. Waste must be neutralized with a bicarbonate solution before disposal, and segregated from incompatible substances (e.g., bases, oxidizers) to avoid exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks for methylene (CH₂) groups adjacent to sulfonyl and chlorine moieties appear downfield (δ 3.5–4.5 ppm).

- ³⁵Cl NMR : Useful for confirming chlorine substitution patterns.

- IR Spectroscopy : Strong S=O stretching vibrations near 1350–1400 cm⁻¹ and S-Cl stretches at 500–600 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed reaction outcomes involving this compound as a sulfonating agent?

- Methodological Answer : Contradictions in sulfonation efficiency (e.g., low yields or side reactions) may arise from solvent polarity or nucleophile strength. For example, polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group, while steric hindrance in bulky nucleophiles reduces reactivity. Systematic variation of reaction parameters (temperature, solvent, molar ratios) paired with kinetic studies (e.g., monitoring via HPLC) can identify optimal conditions. Replicate experiments under inert atmospheres to exclude moisture interference .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the sulfonyl chloride group?

- Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing group, polarizing the adjacent C-Cl bond and facilitating nucleophilic attack. Regioselectivity is influenced by steric effects (e.g., secondary vs. tertiary carbons) and electronic factors (e.g., hyperconjugation stabilization of transition states). Computational studies (DFT calculations) can model charge distribution and predict reactive sites, while isotopic labeling (e.g., ³⁶Cl) tracks substitution pathways .

Q. How can researchers mitigate degradation of this compound during long-term storage or experimental delays?

- Methodological Answer : Degradation pathways include hydrolysis and thermal decomposition. Stabilization strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.